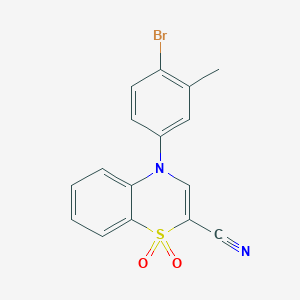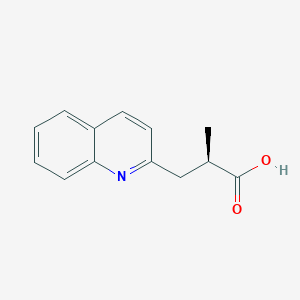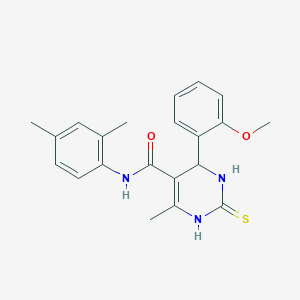![molecular formula C19H12Cl2FNOS B2912995 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 339096-37-6](/img/structure/B2912995.png)
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide (DCFSB) is a chemical compound of interest due to its unique properties and potential applications in a variety of fields. DCFSB is a highly polar, water-soluble compound that has been studied for its potential uses in medicinal chemistry, biochemistry, and materials science. It has been used as a model compound to study enzyme inhibition, as a ligand in metal-organic frameworks, and as a potential drug candidate.
Scientific Research Applications
Synthesis and Material Properties
Research has shown that compounds structurally related to 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide have been synthesized for their unique material properties. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating useful levels of thermal stability and solubility in polar solvents, with potential applications in high-performance polymers (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Organic Synthesis and Chemical Properties
Another study by Tapaswi et al. (2015) focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showing high refractive indices and small birefringences, indicating potential for advanced optical materials (Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, & C. Ha, 2015).
Biomedical Applications
In the biomedical field, Limban et al. (2011) synthesized acylthioureas related to the compound of interest and tested them for anti-pathogenic activity, showing significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating potential for developing novel antimicrobial agents (Limban, L. Marutescu, & M. Chifiriuc, 2011).
properties
IUPAC Name |
2,4-dichloro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FNOS/c20-12-1-10-17(18(21)11-12)19(24)23-14-4-8-16(9-5-14)25-15-6-2-13(22)3-7-15/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCNYGKUNVPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)
![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)



![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)
![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
